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methyl(triphenyl)phosphanium;hydrochloride

Cat. No.: B12061385
M. Wt: 313.8 g/mol
InChI Key: QRPRIOOKPZSVFN-UHFFFAOYSA-N
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Description

Significance of Quaternary Phosphonium (B103445) Salts in Organic Chemistry

Quaternary phosphonium salts, with the general formula [R₄P]⁺X⁻, are a class of organophosphorus compounds that have garnered considerable attention in organic synthesis. chembk.com Their utility is wide-ranging, serving as catalysts, reagents, and even as ionic liquids. chembk.com A key characteristic that underpins their significance is their thermal stability, which is generally greater than that of their nitrogen-based counterparts, quaternary ammonium (B1175870) salts. acs.org This stability allows for their use under a broader range of reaction conditions.

In the realm of catalysis, quaternary phosphonium salts are particularly valued as phase-transfer catalysts (PTCs). researchgate.net PTCs facilitate reactions between reactants located in different immiscible phases, such as an aqueous and an organic layer. researchgate.net The lipophilic nature of the organic groups on the phosphonium cation allows it to transport an anionic reactant from the aqueous phase into the organic phase, where the reaction with an organic substrate can proceed. researchgate.net This methodology is instrumental in green chemistry, as it can reduce the need for harsh organic solvents and often leads to increased reaction rates and yields. researchgate.net

Furthermore, certain quaternary phosphonium salts are indispensable precursors to phosphorus ylides, the key reagents in the celebrated Wittig reaction. nih.gov This reaction provides a powerful and reliable method for the synthesis of alkenes from aldehydes and ketones. nih.gov The versatility and functional group tolerance of the Wittig reaction have cemented the role of phosphonium salts as essential tools in the synthetic chemist's arsenal. Beyond these primary roles, research continues to explore their applications in areas such as polymer chemistry and materials science. google.com

Historical Development and Evolution of Methyl(triphenyl)phosphanium Salts

The history of methyl(triphenyl)phosphanium salts is intrinsically linked to the groundbreaking work of Georg Wittig in the mid-20th century. In 1954, Wittig and his collaborator Ulrich Schöllkopf reported a novel reaction that would revolutionize alkene synthesis. nih.gov They discovered that a phosphorus ylide, generated from a phosphonium salt, could react with a carbonyl compound to form an alkene and a phosphine (B1218219) oxide. nih.gov This discovery, which later became known as the Wittig reaction, earned Georg Wittig the Nobel Prize in Chemistry in 1979. nih.gov

The preparation of the requisite phosphonium salts was a critical aspect of this new methodology. The most common and straightforward method for synthesizing phosphonium salts, including methyl(triphenyl)phosphanium halides, involves the quaternization of a tertiary phosphine with an alkyl halide. wikipedia.org For methyl(triphenyl)phosphanium chloride, this is achieved by reacting triphenylphosphine (B44618) with methyl chloride. google.com

Early synthetic procedures often required elevated temperatures and pressure, particularly when using less reactive alkyl chlorides. google.com Over time, research has focused on optimizing these synthetic routes to improve yields, purity, and reaction conditions. For instance, a patent describes a method for preparing triphenylmethylphosphonium chloride using methanol (B129727) as a solvent, which allows for reflux, distillation, and recrystallization to yield a high-purity product. google.com Another patented method highlights the reaction of triphenylphosphine with dibromomethane (B42720) in an alcoholic solvent to produce methyltriphenylphosphonium (B96628) bromide, avoiding the need for high-pressure vessels. google.com The evolution of these synthetic methods has been driven by the need for efficient and scalable production of high-purity phosphonium salts to meet the demands of their widespread use in both academic and industrial research.

Academic Research Perspectives on Methyl(triphenyl)phosphanium Chloride

Academic research continues to explore and expand the applications of methyl(triphenyl)phosphanium chloride, underscoring its versatility and efficacy in organic synthesis. A primary focus of this research is its role as a precursor to the Wittig reagent, methylenetriphenylphosphorane (B3051586). This reagent is widely used for the introduction of a methylene (B1212753) group (=CH₂) onto a carbonyl carbon. wikipedia.org Studies have demonstrated its effectiveness in converting even sterically hindered ketones into their corresponding methylene derivatives. wikipedia.org

Beyond its classical application in the Wittig reaction, methyl(triphenyl)phosphanium chloride is also investigated as a phase-transfer catalyst. cymitquimica.com Research in this area has shown its utility in facilitating various organic reactions. For example, a study on the ultrasound-assisted oxidative desulfurization of liquid fuel utilized a derivative, triphenyl methyl phosphonium tosylate, as an efficient phase-transfer catalyst. nih.gov This research highlights the potential for phosphonium salts to be employed in environmentally relevant chemical processes.

Furthermore, academic investigations delve into the fundamental physicochemical properties and reactivity of methyl(triphenyl)phosphonium salts. For instance, high-pressure NMR studies have been conducted to understand the behavior of methyl triphenylphosphonium bromide in solution, providing insights into its interactions and association constants under varying pressures. acs.org Such fundamental studies are crucial for optimizing reaction conditions and designing new catalytic systems based on phosphonium salts. The ongoing research into methyl(triphenyl)phosphanium chloride and its derivatives continues to uncover new synthetic methodologies and applications, solidifying its importance in the field of chemistry.

Physicochemical Properties of Methyl(triphenyl)phosphanium chloride

PropertyValueSource
Molecular Formula C₁₉H₁₈ClP nih.govsigmaaldrich.com
Molecular Weight 312.77 g/mol sigmaaldrich.com
Appearance White to off-white crystalline solid cymitquimica.com
Melting Point 221 °C (decomposes) chembk.comsigmaaldrich.com
Solubility Soluble in methanol chembk.com
CAS Number 1031-15-8 cymitquimica.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19ClP+ B12061385 methyl(triphenyl)phosphanium;hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19ClP+

Molecular Weight

313.8 g/mol

IUPAC Name

methyl(triphenyl)phosphanium;hydrochloride

InChI

InChI=1S/C19H18P.ClH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;

InChI Key

QRPRIOOKPZSVFN-UHFFFAOYSA-N

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Methyl Triphenyl Phosphanium Chloride

Established Synthetic Routes to Methyl(triphenyl)phosphanium Salts

The most conventional and widely practiced method for synthesizing methyl(triphenyl)phosphanium salts is through the quaternization of a phosphine (B1218219). google.com This approach forms the bedrock of phosphonium (B103445) salt chemistry.

Nucleophilic Substitution Reactions Involving Triphenylphosphine (B44618)

The synthesis of methyl(triphenyl)phosphanium chloride is typically achieved via a bimolecular nucleophilic substitution (SN2) reaction. youtube.com In this process, triphenylphosphine acts as a potent nucleophile. youtube.com The phosphorus atom, with its available lone pair of electrons, attacks the electrophilic carbon of an alkyl halide, such as methyl chloride. youtube.comgoogle.com This reaction results in the displacement of the halide, which then becomes the counter-ion to the newly formed phosphonium cation. youtube.com

The general reaction is straightforward and efficient. For instance, reacting triphenylphosphine with methyl chloride in a suitable solvent like methanol (B129727) yields methyl(triphenyl)phosphanium chloride. google.com The process often involves heating the reactants in a solvent, followed by cooling to allow the phosphonium salt to precipitate, which can then be isolated by filtration. youtube.com Yields for this type of reaction are typically high. youtube.com A patented method describes preparing triphenylmethylphosphonium chloride by reacting triphenylphosphine and methyl chloride in methanol, followed by reflux, distillation, and recrystallization to achieve a purity of over 99%. google.com

Variations in Alkyl Halide Reactivity and Substituent Effects

The rate and success of SN2 reactions for synthesizing phosphonium salts are heavily influenced by the nature of the alkyl halide. The reactivity trend for the halide leaving group follows the established pattern for SN2 reactions: I > Br > Cl > F. This is because iodide is the best leaving group among the halogens, being the weakest base.

Steric hindrance also plays a critical role. The reaction works best with methyl and primary alkyl halides. libretexts.org Secondary halides can be used, but the yields are often lower. libretexts.org Tertiary halides are generally unreactive under these conditions due to steric hindrance, which prevents the backside attack required for the SN2 mechanism. The magnitude of these steric effects is comparable to that observed in substitutions at primary alkyl halides, which is attributed to the relatively long phosphorus-carbon bonds. wikipedia.org

Advanced Synthesis Strategies for Functionalized Phosphonium Salts

While the direct alkylation of triphenylphosphine is robust, newer methods have been developed to broaden the scope and improve the efficiency of phosphonium salt synthesis, particularly for more complex or sensitive substrates.

One-Step Synthesis from (Het)arylmethyl Alcohols

A significant advancement is the direct synthesis of triphenylphosphonium salts from alcohols, bypassing the need to first convert the alcohol to an alkyl halide. google.com Two effective one-pot protocols have been developed for synthesizing substituted phosphonium salts from benzyl (B1604629) and heteroarylmethyl alcohols using trimethylsilyl (B98337) bromide (TMSBr) and triphenylphosphine. google.comresearchgate.netprepchem.com

Direct Mixing Method : This approach involves mixing the alcohol, TMSBr, and triphenylphosphine together in a solvent like 1,4-dioxane (B91453) and heating. google.comresearchgate.net It is particularly effective for acid-sensitive substrates. google.comprepchem.com

Sequential Addition Method : In this variation, the alcohol is first treated with TMSBr to generate the corresponding benzyl bromide in situ, which is then reacted with triphenylphosphine. google.comresearchgate.net This method often provides higher yields for benzyl alcohols that have electron-withdrawing or neutral substituents. google.comprepchem.com

These methods are advantageous as they avoid the use of hazardous halogenating agents and pre-functionalized halides. google.com This strategy is related to the well-known Appel reaction, where an alcohol is converted to an alkyl halide using triphenylphosphine and a carbon tetrahalide, which also proceeds through a phosphonium intermediate. sigmaaldrich.com

Solid-State Synthetic Approaches

In a move towards greener and more efficient chemistry, solvent-free mechanochemical methods have been developed for the synthesis of phosphonium salts. rsc.org This solid-state approach involves the high-energy ball-milling of triphenylphosphine with a solid organic halide. rsc.orggoogle.com The reaction occurs at ambient temperature without the need for a solvent, and the progress can be monitored using solid-state ³¹P NMR spectroscopy and X-ray powder diffraction. rsc.org This method can also offer unique selectivity. For example, the reaction between triphenylphosphine and 2-bromo-2-phenylacetophenone (B72529) in solution typically yields a mixture of C- and O-phosphorylated products, whereas the solvent-free mechanochemical process selectively produces the thermodynamically favored C-phosphorylated product. rsc.org

Precursor Chemistry and Derivatization

The primary chemical utility of methyl(triphenyl)phosphanium chloride lies in its role as a precursor to methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), a key Wittig reagent. wikipedia.orglibretexts.org The Wittig reaction is a cornerstone of organic synthesis, used to convert aldehydes and ketones into alkenes. wikipedia.orglibretexts.org

The process begins with the deprotonation of the methyl(triphenyl)phosphanium salt. Due to the electron-withdrawing nature of the phosphonium group, the methyl protons are acidic (pKa ≈ 15). wikipedia.org A strong base, such as butyllithium (B86547) (BuLi), sodium amide (NaNH₂), or potassium tert-butoxide (t-BuOK), is used to remove a proton from the methyl group, generating the highly polar and basic ylide, methylenetriphenylphosphorane. wikipedia.orglibretexts.orgcommonorganicchemistry.com

Ylide Formation: [Ph₃P⁺CH₃]Cl⁻ + Base → Ph₃P=CH₂ + [Base-H]⁺ + Cl⁻

This ylide is typically generated and used in situ. wikipedia.org It reacts readily with aldehydes or ketones to form a four-membered oxaphosphetane intermediate. libretexts.org This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. wikipedia.org

Wittig Reaction: R₂C=O + Ph₃P=CH₂ → [R₂C-O-PPh₃-CH₂] → R₂C=CH₂ + Ph₃P=O

Besides its central role in the Wittig reaction, methyl(triphenyl)phosphanium chloride is also used as a phase-transfer catalyst. cymitquimica.com

Generation of Methyl(triphenyl)phosphorane (Ylide)

Methyl(triphenyl)phosphorane (Ph₃P=CH₂), a phosphorus ylide also known as methylenetriphenylphosphorane or a Wittig reagent, is generated from a methyltriphenylphosphonium (B96628) salt through deprotonation by a strong base. wikipedia.orglibretexts.orgwikipedia.org The hydrogen atoms on the methyl group attached to the positively charged phosphorus are acidic (pKa ≈ 15-22) and can be removed by a suitable base. wikipedia.orgmasterorganicchemistry.com

This conversion is a critical step for initiating the Wittig reaction. libretexts.org The choice of base is important and depends on the stability of the ylide being formed. wikipedia.org For simple, unstabilized ylides like methylenetriphenylphosphorane, strong bases are required. wikipedia.orgmasterorganicchemistry.com The ylide is typically prepared and used in situ under anhydrous, air-free conditions as it can be reactive towards water and oxygen. wikipedia.orgwikipedia.org

The ylide is best described by two resonance structures: the ylide form (Ph₃P⁺CH₂⁻) and the phosphorane form (Ph₃P=CH₂), which illustrates the double bond character between the phosphorus and carbon atoms. wikipedia.orgwikipedia.org

Below is a table of common bases used for the deprotonation of methyltriphenylphosphonium salts.

BaseFormulaNotesReference
n-Butyllithiumn-BuLiA very common and effective strong base for this transformation. wikipedia.orgwikipedia.orgmasterorganicchemistry.com
Sodium amideNaNH₂Another strong base capable of generating the ylide. wikipedia.orgmasterorganicchemistry.com
Sodium hydrideNaHA strong base often used in ylide formation. wikipedia.org
Potassium tert-butoxidet-BuOKA strong, non-nucleophilic base also used for deprotonation. wikipedia.orgwikipedia.org
Lithium hexamethyldisilazideLiHMDSA strong, sterically hindered base. wikipedia.org

The general reaction for the ylide formation is: [Ph₃PCH₃]⁺X⁻ + Base → Ph₃P=CH₂ + [Base-H]⁺ + X⁻ wikipedia.org

Synthesis of Related Phosphonium Compounds

The synthetic strategy for creating methyltriphenylphosphonium chloride is broadly applicable to a wide range of other phosphonium salts. The most prevalent method involves the SN2 reaction of triphenylphosphine with various alkyl halides. wikipedia.orggoogle.com This reaction is highly efficient for primary and some secondary alkyl halides but is less effective for more sterically hindered halides. wikipedia.orgyoutube.com

Beyond the standard alkyl halide method, innovative synthetic routes have been developed. One such method allows for the one-step synthesis of phosphonium salts from benzyl and heteroaryl alcohols using trimethylsilyl bromide (TMSBr) and triphenylphosphine. organic-chemistry.org For arylphosphonium salts, which cannot be formed by standard SN2 reactions, metal-catalyzed coupling reactions using nickel or palladium catalysts have proven effective. nih.govresearchgate.net Researchers have also explored the synthesis of phosphonium salts from tertiary phosphines and substituted acrylic acids. tandfonline.com

The following table presents a selection of related phosphonium salts synthesized from triphenylphosphine and various electrophiles.

Triphenylphosphine ReactantResulting Phosphonium SaltReference
Ethyl chlorideEthyltriphenylphosphonium chloride chemicalbook.com
Benzyl chlorideBenzyltriphenylphosphonium chloride umkc.edu
Trityl chlorideTriphenyl(triphenylmethyl)phosphonium chloride prepchem.com
Chloromethyl methyl etherMethoxymethyltriphenylphosphonium chloride sigmaaldrich.comwikipedia.org
(Diethoxyphosphinyl)methyl triflate[(Diethoxyphosphinyl)methyl]triphenylphosphonium triflate nih.gov
Aryl halides (e.g., 4-bromobiphenyl)Aryltriphenylphosphonium halides (e.g., (4-Biphenylyl)triphenylphosphonium bromide) nih.gov
Benzyl alcohol (with TMSBr)Benzyltriphenylphosphonium bromide organic-chemistry.org

These synthetic methodologies provide access to a diverse library of phosphonium salts, which are precursors to a vast array of Wittig reagents used in the synthesis of complex organic molecules.

Advanced Spectroscopic and Structural Elucidation Studies

Crystallographic Investigations

In the structure of (4-methylbenzyl)(triphenyl)phosphonium chloride dihydrate, the phosphorus atom adopts a tetrahedral geometry, which is characteristic of phosphonium (B103445) salts. The P–C bond lengths and the C–P–C bond angles are consistent with those observed in other triphenylphosphonium derivatives. The crystal structure is composed of the phosphonium cation, a chloride anion, and water molecules of crystallization.

Table 1: Representative Crystallographic Data for a Related Phosphonium Chloride

Parameter (4-methylbenzyl)(triphenyl)phosphonium chloride dihydrate
Chemical Formula C₂₆H₂₈ClO₂P
Crystal System Monoclinic
Space Group P 2₁/c
a (Å) 11.6061(2)
b (Å) 19.7791(4)
c (Å) 11.1982(3)
β (°) 116.278(3)
Volume (ų) 2304.98(10)

This data is for a related compound and serves as an illustrative example of the crystallographic parameters found in triphenylphosphonium chloride salts.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in phosphonium salts. These different crystalline forms, or polymorphs, can exhibit varied physical properties. The study of triphenylmethylphosphonium trihalide salts has shown that subtle changes to the anion can lead to significant structural perturbations and different packing arrangements of the ions.

The chloride anion in methyl(triphenyl)phosphanium;hydrochloride is a potential hydrogen bond acceptor. Intermolecular interactions, particularly hydrogen bonds, play a crucial role in the solid-state structure of phosphonium chlorides. In hydrated structures, such as (4-methylbenzyl)(triphenyl)phosphonium chloride dihydrate, extensive hydrogen bonding networks are observed involving the water molecules and the chloride anion.

Even in anhydrous forms, C–H···Cl hydrogen bonds can be expected between the phenyl and methyl protons of the cation and the chloride anion. Although individually weak, the collective effect of multiple C–H···Cl interactions can be significant in stabilizing the crystal lattice. These interactions influence the orientation and packing of the ions in the crystal. The presence of a highly electronegative chloride ion makes such hydrogen bonding a key feature of the crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation and purity assessment of this compound in solution. Different nuclei, primarily ¹H, ¹³C, and ³¹P, provide complementary information.

While specific high-resolution spectra for this compound are not provided in the search results, data for the closely related methyltriphenylphosphonium (B96628) bromide can be used to predict the expected chemical shifts and coupling constants. The change from bromide to chloride is expected to have a minor effect on the NMR parameters of the cation.

¹H NMR: The proton NMR spectrum would be expected to show a multiplet in the aromatic region (approximately 7.6-7.9 ppm) corresponding to the fifteen protons of the three phenyl groups. The three protons of the methyl group would appear as a doublet at a higher field (around 3.3 ppm) due to coupling with the phosphorus-31 nucleus (²J(P,H) ≈ 13 Hz).

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons and the methyl carbon. The phenyl carbons would appear in the range of 118-135 ppm, with the carbon directly attached to the phosphorus (ipso-carbon) showing a characteristic coupling to ³¹P. The methyl carbon would appear at a higher field (around 10-12 ppm), also split into a doublet due to one-bond coupling with the phosphorus atom.

³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for phosphorus-containing compounds. For methyltriphenylphosphonium salts, a single sharp peak is expected. For the bromide salt, this peak appears around +22 ppm (in CDCl₃). A similar chemical shift is anticipated for the hydrochloride salt. This single peak confirms the presence of a single phosphorus environment and is a good indicator of the compound's purity.

Table 2: Representative NMR Data for the Methyltriphenylphosphonium Cation (from the bromide salt)

Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H ~7.84 - 7.67 multiplet - Phenyl-H
¹H ~3.27 doublet ²J(P,H) ≈ 13.3 Methyl-H

This data is for the analogous bromide salt and is representative of the expected values for the chloride salt.

Beyond simple one-dimensional spectra, advanced NMR techniques can be employed to study the solution-state structure and dynamic processes of phosphonium salts. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of protons, helping to define the preferred conformation of the cation in solution.

Dynamic NMR (DNMR) experiments can be used to study conformational exchange processes, such as the rotation of the phenyl groups around the P–C bonds. By acquiring spectra at different temperatures, it is possible to determine the energy barriers for these rotational processes. Furthermore, diffusion-ordered spectroscopy (DOSY) can be used to measure the diffusion coefficient of the ion pair in solution, providing insights into ion pairing and aggregation phenomena. These advanced methods offer a more detailed picture of the behavior of this compound in the solution phase, complementing the static picture provided by solid-state crystallographic studies.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characteristic molecular vibrations within a compound. thermofisher.com Both methods provide a unique spectral fingerprint based on the interaction of energy with molecular bonds. thermofisher.com FTIR measures the absorption of infrared radiation by the sample, while Raman spectroscopy measures the inelastic scattering of monochromatic light from a laser source. thermofisher.comsurfacesciencewestern.com Together, they offer complementary information for a comprehensive vibrational analysis.

Characteristic Vibrational Modes and Functional Group Identification

The vibrational spectrum of this compound is dominated by the modes associated with its constituent parts: the triphenylphosphine (B44618) core, the methyl group attached to the phosphorus atom, and the influence of the phosphonium cation.

The triphenylphosphine moiety gives rise to a series of characteristic bands. The vibrations of the monosubstituted benzene rings are prominent. These include C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region. Aromatic C-C stretching vibrations within the phenyl rings produce a series of sharp bands in the 1600-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations for the monosubstituted rings are also expected, typically appearing as strong absorptions between 770-730 cm⁻¹ and 720-680 cm⁻¹.

The methyl group (CH₃) introduces its own set of characteristic vibrations. Asymmetric and symmetric C-H stretching modes are expected to appear in the 2980-2900 cm⁻¹ range. H-C-H deformation (scissoring) vibrations typically occur around 1460 cm⁻¹.

Table 1: Characteristic Vibrational Modes for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Functional Group
Aromatic C-H Stretch 3100 - 3000 Phenyl Rings
Aliphatic C-H Stretch 2980 - 2900 Methyl Group
Aromatic C-C Stretch 1600 - 1450 Phenyl Rings
Methyl H-C-H Deformation ~1460 Methyl Group
P⁺-C (Phenyl) Stretch ~1436, ~1107 Phosphonium Cation
Aromatic C-H Out-of-Plane Bend 770 - 680 Phenyl Rings

Mass Spectrometry (ESI-MS, HRMS)

Mass spectrometry (MS) is an essential analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing information about a molecule's mass and structure. libretexts.org Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing ionic compounds like phosphonium salts, often coupled with high-resolution mass spectrometry (HRMS) for precise mass measurements. mdpi.comnih.govnih.gov

Elucidation of Molecular Structure and Ionization Pathways

In ESI-MS analysis performed in positive ion mode, this compound readily shows the intact methyl(triphenyl)phosphonium cation. High-resolution mass spectrometry data confirms the elemental composition of this cation. The precursor ion for the methyl(triphenyl)phosphonium cation ([C₁₉H₁₈P]⁺) has an exact mass of 277.1141 m/z. massbank.eu

The fragmentation of the molecular ion provides valuable structural information. libretexts.org Under collision-induced dissociation (CID), the energetically unstable molecular ions break apart into smaller, more stable fragments. libretexts.orgmassbank.eu The fragmentation pathways are dictated by the relative strengths of the chemical bonds within the ion.

For the methyl(triphenyl)phosphonium cation, two primary fragmentation routes are plausible:

Loss of a Phenyl Group: Cleavage of a phosphorus-phenyl bond can lead to the loss of a neutral phenyl radical (C₆H₅•), resulting in a fragment ion.

Loss of a Methyl Group: Cleavage of the phosphorus-methyl bond can result in the loss of a neutral methyl radical (CH₃•).

The relative abundance of the resulting fragment ions depends on the stability of both the charged fragment and the neutral loss. The stability of the resulting carbocations and the strength of the P-C bonds influence which fragmentation pathway is favored. libretexts.org Analysis of the resulting mass spectrum allows for the confirmation of the connectivity within the original molecule.

Table 2: High-Resolution Mass Spectrometry Data for Methyl(triphenyl)phosphanium Cation

Ion Formula Calculated m/z Observed m/z
Precursor Ion [C₁₉H₁₈P]⁺ 277.1141 277.1134 massbank.eu

X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. wikipedia.org The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are emitted from the surface, a phenomenon based on the photoelectric effect. wikipedia.orgbnl.gov

Surface Composition and Electronic State Determination

XPS analysis of this compound provides quantitative elemental information and insights into the chemical bonding environment. The primary elements expected to be detected on the surface are carbon (C), phosphorus (P), and chlorine (Cl).

High-resolution spectra of the core levels for each element are analyzed. The binding energy of a core electron is characteristic of the element and its oxidation state or local chemical environment. caltech.edu

Phosphorus (P 2p): The binding energy of the P 2p core level is indicative of the +5 oxidation state of the phosphorus atom in the phosphonium center. The positive charge on the phosphorus atom leads to a higher binding energy compared to elemental phosphorus or phosphines (P³⁺), reflecting the electron-withdrawing environment.

Carbon (C 1s): The C 1s spectrum is expected to be complex, with at least two distinct components. The main peak at a lower binding energy corresponds to the carbon atoms in the phenyl rings (C-C and C-H bonds). A smaller, slightly shifted peak at a higher binding energy can be attributed to the carbon atoms directly bonded to the positively charged phosphorus atom (C-P), as well as the methyl carbon. Adventitious carbon contamination on the surface is also commonly observed. bris.ac.uk

Chlorine (Cl 2p): The Cl 2p spectrum is expected to show a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) characteristic of the chloride anion (Cl⁻). The binding energy would confirm its ionic nature as a counter-ion to the phosphonium cation.

By analyzing the positions and areas of these peaks, the surface stoichiometry and the chemical states of the constituent elements can be accurately determined.

Table 3: Expected Core Level Binding Energies in XPS for this compound

Element Core Level Expected Binding Energy Range (eV) Inferred Chemical State
Carbon C 1s ~285.0 C-C, C-H (Phenyl/Methyl)
>285.0 C-P
Phosphorus P 2p ~133 - 135 P⁺ (Phosphonium)
Chlorine Cl 2p ~198 - 200 Cl⁻ (Chloride)

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the methyl(triphenyl)phosphonium cation, DFT calculations provide fundamental insights into its electronic properties, reactivity, and interactions.

DFT calculations are instrumental in elucidating the electronic characteristics of the methyl(triphenyl)phosphonium cation. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's stability and reactivity.

In related phosphonium (B103445) cations like the tetraphenylphosphonium ion (PPh₄⁺), DFT calculations reveal important details about its electronic structure. The molecular orbital diagram shows that the HOMO is typically located on the phenyl rings, while the LUMO is centered on the phosphorus atom and the surrounding carbon atoms. This distribution indicates that the phenyl groups are the primary sites for electron donation, while the core of the cation is the electron-accepting region.

Table 1: Frontier Molecular Orbital Properties of Related Phosphonium Compounds from DFT Calculations

Compound/Fragment HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Key Feature
Triphenylphosphine (B44618) (PPh₃) -5.8 -0.5 5.3 HOMO is a lone pair on the Phosphorus atom.

Note: The values are representative and can vary based on the specific DFT functional and basis set used in the calculation.

The analysis of these orbitals helps in predicting how the cation will interact with other species. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A large energy gap implies high stability and low reactivity. For phosphonium salts, the positive charge on the phosphorus atom significantly lowers the energy of the LUMO, making the cation a potential electrophile. Natural Bond Orbital (NBO) analysis, often performed alongside DFT, can further quantify charge distribution and delocalization effects within the molecule. researchgate.net

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the characterization of transient species like transition states. For methyltriphenylphosphonium (B96628) chloride, this is particularly relevant in the context of the Wittig reaction, where its deprotonated form, the methylenetriphenylphosphorane (B3051586) ylide, is a key reagent.

Computational studies on the Wittig reaction have provided unequivocal support for the generally accepted [2+2] cycloaddition mechanism. nih.gov DFT calculations can model the entire reaction pathway:

Reactant Approach : The initial approach of the phosphonium ylide to a carbonyl compound (e.g., an aldehyde or ketone).

Transition State (TS) : The formation of a four-membered ring transition state. DFT can calculate the geometry and energy barrier of this TS, which is crucial for determining the reaction rate. nih.govjeires.com For non-stabilized ylides, this step is typically rapid.

Intermediate Formation : The formation of an oxaphosphetane intermediate. The stability and stereochemistry of this intermediate are key determinants of the final alkene product's stereochemistry (E/Z selectivity). nih.gov

Product Formation : The retro-[2+2] cycloreversion of the oxaphosphetane to yield the alkene and triphenylphosphine oxide.

DFT calculations have shown that for non-stabilized ylides, the formation of the oxaphosphetane can be reversible, and the stereoselectivity of the reaction is often determined by the relative energies of the transition states leading to the final products. nih.gov The inclusion of solvent effects in the calculations, often using a polarizable continuum model (PCM), is critical for achieving results that align with experimental observations. nih.govjeires.com

Table 2: Representative Calculated Energy Barriers for the Wittig Reaction Pathway

Reaction Step System Calculated Activation Energy (kcal/mol) Method
[2+2] Cycloaddition TS Non-stabilized Ylide + Aldehyde ~5-10 DFT
Oxaphosphetane Decomposition TS Non-stabilized Ylide + Aldehyde ~15-20 DFT

Note: These are generalized values from computational studies of the Wittig reaction. Actual values depend on the specific reactants, ylide, solvent, and computational level of theory.

Understanding the interaction of methyl(triphenyl)phosphonium ions with surfaces is vital for applications such as phase-transfer catalysis and corrosion inhibition. DFT calculations can model the adsorption of these ions onto various interfaces, such as metals or graphene, providing insights into the nature and strength of the interaction.

Computational studies on the adsorption of triphenylphosphine (TPP), the parent compound of the phosphonium cation, and its derivatives on aluminum surfaces have been performed to evaluate their potential as corrosion inhibitors. mdpi.com These studies calculate interaction energies and analyze electronic properties to determine the effectiveness of the molecules in protecting the metal surface.

Key findings from such DFT studies include:

Adsorption Energy : The energy released upon adsorption of the molecule onto the surface. Negative potential energy values indicate an attractive interaction. For instance, TPP derivatives show strong attractive interactions with aluminum surfaces. mdpi.com

Charge Transfer : Analysis of the charge distribution before and after adsorption reveals the extent of electron transfer between the molecule and the surface, indicating the formation of a chemical bond (chemisorption) or weaker physical interactions (physisorption).

Molecular Orientation : DFT can determine the most stable orientation of the phosphonium cation on the surface, revealing which parts of the molecule are interacting most strongly with the interface.

In studies of ion adsorption on graphene, DFT calculations show that the interaction can modify the electronic properties of the surface material, which is relevant for the development of sensors. nih.govnih.govnih.gov The adsorption of ions like phosphonium can induce changes in the HOMO-LUMO energy gap of the surface, altering its conductivity. nih.gov

Molecular Dynamics (MD) Simulations

While DFT provides a static, electronic picture, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations model the movements of atoms and molecules over time, providing a detailed view of the dynamics of methyl(triphenyl)phosphonium ions in different environments. mdpi.comnih.gov

MD simulations are widely used to investigate the physicochemical properties of phosphonium-based ionic liquids, which include salts like methyl(triphenyl)phosphonium chloride. mdpi.comnih.gov These simulations provide insights into density, viscosity, and ionic conductivity. mdpi.com

In solution, particularly in water, MD simulations can reveal:

Solvation Structure : How water molecules arrange around the bulky, hydrophobic phenyl groups and the charged phosphorus center of the cation.

Ion Pairing : The dynamics of the interaction between the methyl(triphenyl)phosphonium cation and its chloride anion in solution, including the formation and dissociation of ion pairs.

Diffusion : The self-diffusivity of the ions, which is related to the viscosity and conductivity of the solution. The size and shape of the phosphonium cation, particularly the length of its alkyl chains, significantly influence its movement. acs.org

At interfaces, such as between water and an organic solvent or at a solid electrode surface, MD simulations show that phosphonium ions exhibit distinct ordering. nih.govnih.gov Simulations of phosphonium ionic liquids confined between graphene electrodes have shown that the ions form layered structures near the surface. nih.gov The orientation of the cation at the interface is influenced by electrostatic interactions with the charged surface and van der Waals interactions between the phenyl groups and the surface material. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) for Phosphonium Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or other properties. For phosphonium compounds, QSAR studies are frequently used to predict their antimicrobial activity and toxicity. nih.govresearchgate.netnih.gov

These models use molecular descriptors, which are numerical values that encode structural, physical, or chemical features of a molecule. For phosphonium salts, key descriptors often include:

Lipophilicity/Hydrophobicity : Often represented by the octanol-water partition coefficient (logP), this is a critical factor as it governs the ability of the cation to penetrate microbial cell membranes.

Molecular Size and Shape : Descriptors related to molecular weight, volume, and surface area.

Electronic Properties : Quantum chemical descriptors calculated via methods like DFT, such as charge distribution on the phosphorus atom or the dipole moment.

QSAR studies have consistently shown that the antimicrobial activity of quaternary phosphonium salts is strongly correlated with the length of the alkyl chains attached to the phosphorus atom. researchgate.netnih.gov There is typically an optimal chain length (often around 12-16 carbon atoms) that provides the best balance of water solubility and lipophilicity to effectively disrupt bacterial membranes. nih.gov

QSAR models can be developed using various statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Support Vector Machines (SVM). These models are valuable for screening large libraries of virtual compounds and prioritizing the synthesis of new phosphonium derivatives with enhanced activity and reduced toxicity. nih.gov

Table 3: Common Descriptors and Findings in QSAR Models for Phosphonium Salts

Model Type Target Activity Key Descriptors General Finding
MLR/ELM Toxicity (Acetylcholinesterase) Electrostatic potential surface area, Charge density distribution Models can accurately predict toxicity based on electronic and structural parameters.
ANN Antibacterial (S. aureus) Topological and constitutional descriptors Predictive models can be developed to guide the synthesis of new active compounds. nih.gov

Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry provides a powerful lens for understanding the intricate relationship between the three-dimensional structure of a molecule and its chemical reactivity. Through theoretical modeling, particularly using methods like Density Functional Theory (DFT), it is possible to probe the electronic structure, molecular geometry, and energetic landscapes that govern the behavior of chemical compounds. For methyl(triphenyl)phosphonium hydrochloride, these computational approaches offer fundamental insights into the stability of the cation and the pathways it might follow during chemical reactions. By calculating properties such as optimized geometry, charge distribution, and frontier molecular orbitals, a detailed picture of its reactivity emerges.

Optimized Molecular Geometry

The first step in a computational analysis is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. For the methyl(triphenyl)phosphonium cation, calculations typically predict a distorted tetrahedral geometry around the central phosphorus atom. The three phenyl groups and one methyl group are positioned to minimize steric repulsion. The phenyl groups are not planar but are twisted with respect to the P-C bond axis, adopting a propeller-like conformation. This arrangement is crucial as it dictates how other molecules or ions can approach the reactive phosphorus center. DFT calculations provide precise values for bond lengths and angles, which are fundamental to understanding the cation's structural stability.

Table 1: Calculated Geometric Parameters for a Triphenylphosphonium Cation Derivative

ParameterTypical Calculated Value (Å or °)
P-C (phenyl) Bond Length~1.80 Å
P-C (methyl) Bond Length~1.79 Å
C-P-C (phenyl-phenyl) Bond Angle~108-111°
C-P-C (phenyl-methyl) Bond Angle~108-110°
  Note: These values are representative of typical DFT calculations for alkyl-triphenylphosphonium cations and may vary slightly depending on the specific computational method and basis set used.

Electronic Structure and Charge Distribution

The reactivity of an ion is heavily influenced by how its charge is distributed across its atoms. Methods like Mulliken population analysis are used to assign partial atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. wikipedia.org In the methyl(triphenyl)phosphonium cation, the positive charge is not localized solely on the phosphorus atom. Instead, it is delocalized across the entire molecule, particularly onto the attached carbon and hydrogen atoms, due to inductive effects and hyperconjugation. The phosphorus atom carries a significant portion of the positive charge, making it a primary electrophilic center. The methyl group's carbon and hydrogen atoms also bear partial positive charges, rendering them susceptible to nucleophilic attack. This charge distribution is critical for predicting how the cation will interact with nucleophiles and solvents.

Table 2: Representative Mulliken Atomic Charges for the Methyltriphenylphosphonium Cation

AtomCalculated Partial Charge (a.u.)
Phosphorus (P)+0.50 to +0.60
C (Methyl)-0.30 to -0.40
H (Methyl)+0.15 to +0.25
C (Phenyl, ipso)-0.10 to -0.20
  Note: Values are illustrative, derived from DFT calculations on similar phosphonium cations. The negative charge on the methyl carbon is relative to the more electropositive phosphorus and hydrogen atoms it is bonded to, but the overall methyl group contributes to the cation's positive charge delocalization.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. libretexts.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com For the methyl(triphenyl)phosphonium cation, the LUMO is of particular importance as it represents the region where the molecule is most likely to accept electrons from a nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): Computational models show that the LUMO is primarily localized on the phosphorus atom and features significant contributions from the antibonding σ* orbitals of the P-C bonds. This low-energy unoccupied orbital makes the phosphorus atom and the carbon atoms attached to it highly electrophilic and thus the most probable sites for nucleophilic attack.

HOMO (Highest Occupied Molecular Orbital): The HOMO of the cation is typically composed of the π-orbitals of the three phenyl rings. These are the highest-energy electrons in the molecule.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com For phosphonium salts, this gap is generally large, contributing to their relative stability as reagents in organic synthesis.

Table 3: Typical Frontier Orbital Energies for an Alkyl-Triphenylphosphonium Cation

OrbitalTypical Energy (eV)
HOMO~ -10.5 to -11.5
LUMO~ -1.0 to -2.0
HOMO-LUMO Gap~ 8.5 to 10.5
  Note: These energy values are representative and depend on the computational level of theory and the specific cation structure. The large gap signifies significant electronic stability.

Development of Ionic Liquids and Deep Eutectic Solvents (DESs)

Methyl(triphenyl)phosphanium salts are precursors and components in the formation of phosphonium-based ionic liquids (ILs) and deep eutectic solvents (DESs). These materials are a subclass of molten salts known for their unique properties, including low volatility, high thermal stability, and tunable solvency, which make them significant in various academic and industrial applications.

The synthesis of phosphonium-based ionic liquids typically involves the quaternization of a phosphine (B1218219). For instance, a series of alkyltrioctylphosphonium chloride ionic liquids can be prepared from trioctylphosphine and a corresponding 1-chloroalkane. Similarly, alkyltributylphosphonium chlorides are synthesized from tributylphosphine (B147548). The resulting phosphonium salt possesses a bulky, sterically demanding cation which contributes to the formation of a stable crystal lattice.

The physicochemical properties of these ILs are heavily influenced by the structure of the cation and the choice of the anion. Key properties include melting point, thermal stability, density, and viscosity. For example, phosphonium-based protic ionic liquids (PILs) have been shown to exhibit higher thermal stability and ionic conductivity compared to their ammonium-based counterparts. The tunability of these properties allows for the design of "task-specific" ionic liquids for particular applications.

Table 1: Physicochemical Properties of Selected Tetraalkylphosphonium-Based Ionic Liquids

Ionic Liquid Cation Anion Melting Point (°C) Decomposition Temp. (°C) Density (g/cm³ at 25°C) Viscosity (cP at 25°C)
Alkyltrioctylphosphonium Chloride Varies with alkyl chain >250 ~0.9 High
Alkyltributylphosphonium Chloride Varies with alkyl chain >250 ~0.95 Moderate-High
Trioctylphosphonium Triflate - ~400 N/A N/A

Note: Data is illustrative of general properties for phosphonium-based ILs. N/A indicates data not available in the cited sources.

Ionic liquids and deep eutectic solvents are often explored as "green solvents" due to their negligible vapor pressure, which significantly reduces air pollution compared to volatile organic compounds (VOCs). The principles of green chemistry encourage the use of safer solvents and the minimization of waste, and the use of ILs can align with these goals. Their non-flammability and high thermal stability also contribute to safer chemical processes.

Phosphonium-based ILs serve as sustainable reaction media for various chemical transformations. Their unique solvent properties can enhance reaction rates and selectivity. Furthermore, their immiscibility with many organic solvents allows for easier product separation and potential recycling of the catalyst-IL system, which is a key aspect of sustainable technology.

A significant challenge in biodiesel production is the removal of the glycerol (B35011) byproduct to meet international standards like EN 14214 and ASTM D6751. Deep eutectic solvents synthesized from methyl(triphenyl)phosphonium salts have proven effective in this purification step. For example, a DES formed by mixing methyl triphenyl phosphonium bromide with glycerol itself can be used as an extraction solvent to efficiently remove glycerol from palm-oil-based biodiesel. The purification of crude glycerol often involves multiple steps, including acidification to remove soaps and catalysts, followed by extraction or ion exchange.

Phosphonium-based ILs are also critical in hydrometallurgical applications, particularly for the extraction and separation of rare-earth elements (REEs). The recycling of REEs from sources like permanent magnets is of high economic and environmental importance. Ionic liquids such as trihexyl(tetradecyl)phosphonium chloride can be used without organic diluents to selectively extract transition metals like cobalt and iron from solutions containing neodymium and samarium, achieving very high separation factors. Other research has investigated various phosphonium ILs for the recovery of REEs from acid mine drainage and other aqueous solutions, demonstrating their potential as effective extractants.

The tunable nature of ILs and materials derived from them extends to adsorption applications. While direct data on methyl(triphenyl)phosphanium for gas capture is limited, the broader class of phosphonium-based materials and other porous solids like covalent organic frameworks are studied for these purposes. The goal is to capture gases like carbon dioxide (CO2) to mitigate greenhouse gas emissions. Metal-organic frameworks (MOFs), for instance, are noted for their high surface area and porosity, making them promising adsorbents for CO2. The principles of using tailored chemical structures to selectively adsorb gases are central to this field of research.

Advanced Catalytic Systems

While methyl(triphenyl)phosphanium hydrochloride itself is a salt, its parent compound, triphenylphosphine (PPh3), is one of the most important ligands in homogeneous catalysis. Phosphine ligands coordinate to transition metal centers, modifying their electronic properties and steric environment, which in turn controls the catalyst's activity, selectivity, and stability.

Hydroformylation: In hydroformylation, an alkene is converted to an aldehyde by reaction with carbon monoxide and hydrogen. The process heavily relies on transition metal catalysts, most commonly rhodium and cobalt, complexed with phosphorus ligands. Triphenylphosphine is a frequently used ligand in rhodium-based catalysts, influencing the selectivity towards the desired linear aldehyde product. The catalytically active species is often a hydridocarbonylrhodium complex coordinated by two PPh3 ligands. While phosphite ligands can lead to more active catalysts, phosphines like PPh3 remain a benchmark in the field.

Hydrogenation: Catalytic hydrogenation is a fundamental reaction in organic synthesis. Transition metal complexes, particularly those of rhodium, are effective catalysts. The electronic and steric properties of phosphine ligands are crucial for the efficiency of these reactions. Chiral phosphine ligands, for example, are essential for asymmetric hydrogenation to produce enantiomerically pure compounds.

Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. The reactivity of the catalyst is highly dependent on the supporting ligand. Triphenylphosphine is an inexpensive and effective ligand for many of these transformations, including the Suzuki-Miyaura coupling. It has been demonstrated that Ni(0) catalysts supported by PPh3 can effectively catalyze the cross-coupling of deactivated aryl chlorides with arylboronic acids at room temperature, a process that previously required more expensive and complex ligands. The bulkiness and electron-donating nature of the phosphine ligand are critical for promoting key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Table 2: Ni(0)-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides with Phenylboronic Acid using Triphenylphosphine (PPh3) Ligand

Aryl Chloride Product Yield (%)
4-Chlorotoluene 4-Methylbiphenyl 98
Chlorobenzene Biphenyl 99
4-Chloroanisole 4-Methoxybiphenyl 98
2-Chlorotoluene 2-Methylbiphenyl 96
1-Chloronaphthalene 1-Phenylnaphthalene 98

Data adapted from research on room-temperature Ni(0)-catalyzed cross-coupling reactions.

Concluding Remarks and Future Research Perspectives

Current Challenges and Limitations in Methyl(triphenyl)phosphanium Chloride Research

Despite their widespread use, research and application of methyl(triphenyl)phosphonium chloride and related phosphonium (B103445) salts face several challenges. A primary area of concern is in the biomedical field, particularly for triphenylphosphonium (TPP) cations used in mitochondria-targeted drug delivery. While effective for targeting, TPP+ is not an inert carrier; its inherent cytotoxicity can lead to mitochondrial dysfunction, a dose-dependent challenge that complicates therapeutic applications. uiowa.edumdpi.com Furthermore, issues such as poor water solubility and biocompatibility of certain TPP-drug conjugates hinder their progression to clinical use. mdpi.com

Synthetic methodologies also present limitations. The creation of complex or functionally diverse phosphonium salts can be challenging. For instance, the synthesis of certain derivatives with highly electron-withdrawing groups has proven difficult due to the destabilization of the crucial carbon-phosphorus bond. uiowa.edu Researchers are actively seeking novel, metal-free synthetic methods that can proceed under mild conditions, which is a departure from traditional protocols that may require high temperatures. rsc.orgrsc.org The development of efficient late-stage functionalization techniques for complex molecules remains a significant hurdle. rsc.org Additionally, multi-component reaction strategies, while promising, must overcome challenges such as competing side reactions and the potential for reactants to neutralize each other, which can inhibit the desired phosphonium salt formation. researchgate.net The toxicological mechanisms of many phosphonium compounds, such as the naturally occurring phytotoxin (methoxymethyl)triphenylphosphonium (B8745145) chloride, are not yet fully understood, which necessitates further investigation to ensure safe handling and application. nih.gov

Emerging Trends and Novel Applications for Phosphonium Salts

The field of phosphonium salts is experiencing a surge in novel applications that extend far beyond their traditional role as Wittig reagents. A significant trend is the development of phosphonium salts as next-generation antimicrobial and anti-biofilm agents. nih.gov Quaternary phosphonium salts (QPS) are showing promise as effective biocides, representing a potential solution to the growing problem of resistance to traditional quaternary ammonium (B1175870) salt (QAS) based disinfectants. nih.gov

In the realm of materials science and catalysis, phosphonium salts are being used to create advanced materials. One innovative application involves using phosphonium salt precursors, like tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC), for the one-step synthesis of phosphorus and nitrogen-doped carbonaceous materials. nih.gov These materials function as effective metal-free catalysts for reactions such as the mild oxidative dehydrogenation of N-heterocycles. nih.gov Phosphonium-based ionic liquids (PILs) are also gaining traction. They have been employed as catalysts for chemical transformations like the oxidation of benzyl (B1604629) halides and as multifunctional additives for epoxy resins, concurrently improving the material's toughness and conferring antibiofilm properties. researchgate.netmdpi.com Furthermore, the utility of phosphonium salts as phase transfer catalysts in various industries, including pharmaceuticals and agrochemicals, continues to expand. openpr.com

Directions for Future Academic Investigations and Methodological Advancements

Future research in phosphonium salt chemistry is poised to advance on several fronts, from fundamental synthetic innovations to sophisticated new applications. A key direction is the development of more versatile and efficient synthetic methods. Recent breakthroughs, such as visible light-driven protocols for preparing arylphosphonium compounds and novel four-component reactions, provide a pathway to synthesizing structurally complex salts under milder conditions than traditional thermal methods. rsc.orgresearchgate.net The exploration of "umpolung" strategies, which reverse the typical electrophilic nature of the phosphonium cation, opens up new avenues for creating novel chemical bonds and functionalizing molecules in previously inaccessible ways. acs.org

Future academic investigations will likely focus on harnessing the unique properties of these compounds. The chemistry of phosphorus-doping in carbon materials is a relatively underexplored area compared to nitrogen-doping, presenting a significant opportunity for creating novel catalysts and electronic materials. nih.gov Deeper fundamental studies into the structure-property relationships of phosphonium-based ionic liquids will enable the rational design of new PILs with tailored thermal properties and specific functionalities. acs.org

In the biomedical sphere, a critical avenue of research is the design and synthesis of modified TPP+ conjugates with modulated electronic properties to decrease their inherent cytotoxicity, thereby creating safer and more effective mitochondria-targeted therapeutics. uiowa.edu Investigating the biosynthetic pathways and toxicological mechanisms of naturally occurring phosphonium salts will provide crucial insights into their biological activity. nih.gov Finally, the design of bimetallic phosphonium-containing complexes as multistimuli-responsive molecular photoswitches represents a frontier in the development of advanced materials for photochemical applications. acs.org

Q & A

Q. What are the recommended methods for synthesizing methyl(triphenyl)phosphanium hydrochloride in a laboratory setting?

Methyl(triphenyl)phosphanium hydrochloride is typically synthesized by alkylating triphenylphosphine (PPh₃) with methyl chloride (CH₃Cl) in a controlled environment. The reaction proceeds via nucleophilic substitution, where the lone pair on phosphorus attacks the methyl group. The resulting phosphonium salt is then treated with hydrochloric acid to form the hydrochloride derivative. Critical steps include maintaining anhydrous conditions to prevent hydrolysis and using stoichiometric excess of methyl chloride to ensure complete alkylation. Characterization via ³¹P NMR and elemental analysis is recommended to confirm purity .

Q. How should researchers handle and store methyl(triphenyl)phosphanium hydrochloride to ensure stability and safety?

Store the compound in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent moisture absorption and oxidation. Avoid contact with strong oxidizing agents (e.g., peroxides), which may trigger hazardous reactions, including decomposition into toxic hydrogen chloride gas and phosphorus oxides. Always use fume hoods and personal protective equipment (PPE) during handling. First-aid measures for exposure include rinsing affected skin/eyes with water and seeking medical attention .

Q. What spectroscopic techniques are essential for characterizing methyl(triphenyl)phosphanium hydrochloride?

Key techniques include:

  • ³¹P NMR : To confirm the formation of the phosphonium cation (typical δ ≈ 20–25 ppm).
  • ¹H/¹³C NMR : To verify the methyl group integration and aromatic proton environments.
  • Elemental Analysis : To validate the C/H/N/P/Cl composition.
  • FT-IR : To identify P–C and C–H stretching vibrations. Cross-referencing with NIST spectral databases ensures accuracy .

Q. What are the primary applications of methyl(triphenyl)phosphanium hydrochloride in synthetic chemistry?

The compound is widely used as a phase-transfer catalyst in nucleophilic substitution reactions and as a precursor for ylide generation in Wittig reactions. Its strong electrophilicity facilitates the activation of carbonyl groups, enabling C–C bond formation in organic synthesis .

Q. How can researchers assess the purity of methyl(triphenyl)phosphanium hydrochloride before use in sensitive reactions?

Perform thin-layer chromatography (TLC) with a polar solvent system (e.g., ethyl acetate/hexane) to detect unreacted triphenylphosphine. Quantitative analysis via HPLC with UV detection (λ = 254 nm) or ion chromatography for chloride content is recommended. Residual solvents should be quantified using gas chromatography (GC) .

Advanced Research Questions

Q. How can side reactions be mitigated when using methyl(triphenyl)phosphanium hydrochloride in Grignard or organometallic reactions?

Side reactions often arise from residual moisture or competing nucleophiles. Pre-dry the compound under vacuum (40–60°C) and use molecular sieves in reaction mixtures. Optimize stoichiometry to avoid excess phosphonium salt, which may lead to byproducts. Monitor reaction progress in real-time using in situ ³¹P NMR to detect intermediate ylides .

Q. What mechanistic insights explain the compound’s reactivity in Wittig reactions under varying solvent conditions?

In polar aprotic solvents (e.g., DMF), the phosphonium salt forms a stabilized ylide via deprotonation, enhancing electrophilicity. Non-polar solvents (e.g., toluene) slow ylide formation but improve selectivity for sterically hindered alkenes. Solvent choice directly impacts reaction kinetics and stereochemistry, as demonstrated by computational studies .

Q. How does methyl(triphenyl)phosphanium hydrochloride influence the self-assembly of cellulose nanocrystals (CNs) in nanocomposites?

The compound acts as a cationic surfactant, adsorbing onto CN surfaces via electrostatic interactions. This modifies surface charge density, promoting alignment in aqueous suspensions. Rheological studies show increased viscosity and shear-thinning behavior, critical for fabricating mechanically reinforced nanocomposites .

Q. What strategies resolve contradictions in reported toxicity data for methyl(triphenyl)phosphanium hydrochloride?

Discrepancies arise from varying test protocols (e.g., acute vs. chronic exposure models). Standardize assays using OECD guidelines and include positive controls (e.g., triphenylphosphate). Ecotoxicological studies should assess aquatic toxicity (Daphnia magna) and biodegradability to clarify environmental risks .

Q. Can computational modeling predict the decomposition pathways of methyl(triphenyl)phosphanium hydrochloride under thermal stress?

Molecular dynamics simulations reveal that thermal degradation (≥200°C) proceeds via cleavage of P–C bonds, releasing triphenylphosphine oxide and methyl chloride. Density functional theory (DFT) calculations corroborate the energetics of intermediate radical species. Validate predictions with thermogravimetric analysis (TGA) and mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.